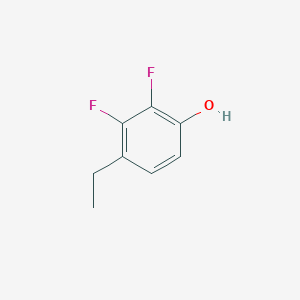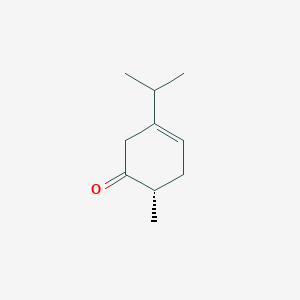
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one, also known as β-ionone, is a naturally occurring compound found in various fruits, vegetables, and flowers. It is commonly used in the fragrance industry due to its pleasant odor, which is reminiscent of violets and roses. In recent years, β-ionone has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of β-ionone is not fully understood. However, it has been suggested that it may act through various pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. β-ionone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
β-ionone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. β-ionone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, β-ionone has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
β-ionone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when synthesized through the condensation of β-cyclocitral with acetone. β-ionone is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one of the limitations of β-ionone is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on β-ionone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the specific mechanisms of action of β-ionone in inducing apoptosis in cancer cells. Another area of interest is its potential use as an anti-inflammatory agent. More research is needed to determine the optimal dosage and administration of β-ionone for its anti-inflammatory effects. Finally, the potential use of β-ionone as an antioxidant agent in the prevention of oxidative stress-related diseases is an area that warrants further investigation.
合成法
β-ionone can be synthesized through various methods, including the cyclization of citral, the isomerization of α-ionone, and the rearrangement of geraniol. One of the most commonly used methods involves the condensation of β-cyclocitral with acetone in the presence of a catalyst. This method yields a high purity of β-ionone and is widely used in the fragrance industry.
科学的研究の応用
β-ionone has been found to have various therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties. In a study conducted by Kim et al. (2018), β-ionone was found to inhibit the proliferation of human breast cancer cells by inducing apoptosis. Another study by Chen et al. (2019) showed that β-ionone had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
特性
CAS番号 |
119439-21-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8H,4,6H2,1-3H3/t8-/m0/s1 |
InChIキー |
RIGRXRHXNMJXHD-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1CC=C(CC1=O)C(C)C |
SMILES |
CC1CC=C(CC1=O)C(C)C |
正規SMILES |
CC1CC=C(CC1=O)C(C)C |
同義語 |
3-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,(6S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



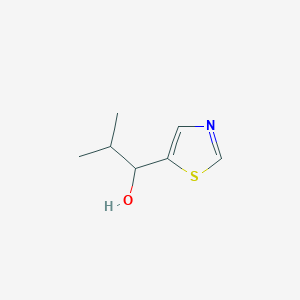
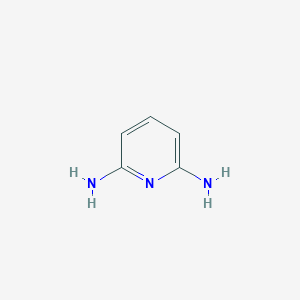
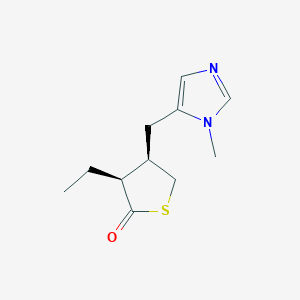

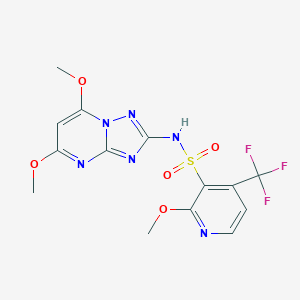
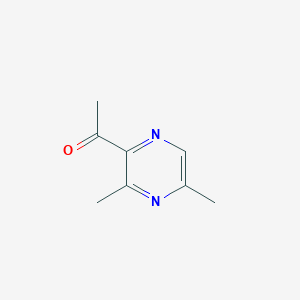
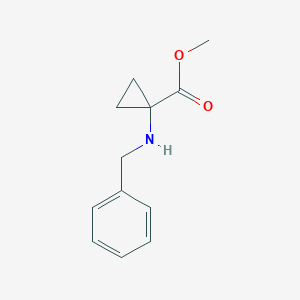
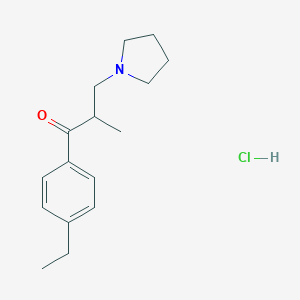
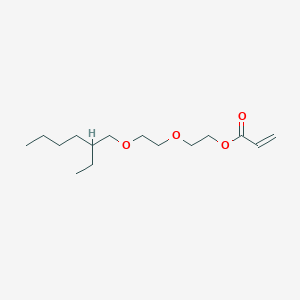
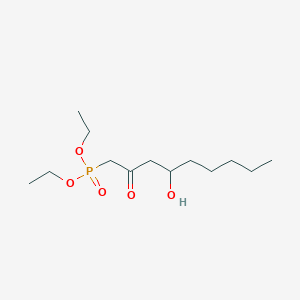
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
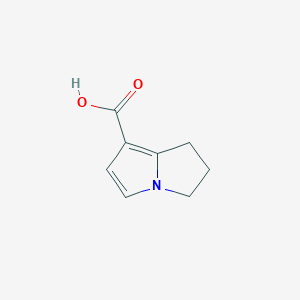
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
